Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Description

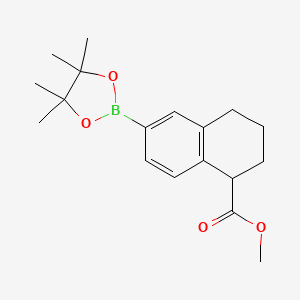

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a boronate ester derivative featuring a partially hydrogenated naphthalene core. The compound integrates two critical functional groups: (1) a methyl carboxylate at the 1-position of the tetrahydronaphthalene ring and (2) a pinacol boronate ester (dioxaborolane) at the 6-position. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl systems .

Properties

Molecular Formula |

C18H25BO4 |

|---|---|

Molecular Weight |

316.2 g/mol |

IUPAC Name |

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate |

InChI |

InChI=1S/C18H25BO4/c1-17(2)18(3,4)23-19(22-17)13-9-10-14-12(11-13)7-6-8-15(14)16(20)21-5/h9-11,15H,6-8H2,1-5H3 |

InChI Key |

LPMHBKIDTMUOIB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCC3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed cross-coupling reaction, where a halogenated naphthalene derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like THF or DMF.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Various substituted naphthalene derivatives depending on the coupling partner used.

Scientific Research Applications

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

Medicine: Investigated for its role in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its ability to form stable boronate esters. These esters can interact with various molecular targets, including enzymes and receptors, through reversible covalent bonding. The boronate group can also participate in the formation of carbon-carbon bonds, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Ethyl-2-Methyl-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyrimidine-4-Carboxylate

- Core Structure : Pyrimidine ring instead of tetrahydronaphthalene.

- Substituents : Ethyl carboxylate at the 4-position and methyl group at the 2-position.

- Synthesis : Prepared via palladium-catalyzed cross-coupling, yielding 65% after column chromatography .

- Key Properties : Higher melting point (177–178°C) due to pyrimidine’s planar aromaticity. The electron-deficient pyrimidine core may accelerate cross-coupling kinetics compared to tetrahydronaphthalene derivatives.

2.1.2. Methyl 6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole-3-Carboxylate

- Core Structure : Indazole heterocycle.

- Substituents : Methyl carboxylate at the 3-position.

- Applications : Used in radiopharmaceuticals (e.g., PET tracer precursors) due to indazole’s affinity for biological targets .

- Stability : The indazole nitrogen enhances hydrolytic stability of the boronate ester compared to tetrahydronaphthalene derivatives .

2.1.3. 6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1,2,3,4-Tetrahydroisoquinoline Derivatives

- Core Structure: Tetrahydroisoquinoline fused ring.

- Substituents : Variants include Boc-protected amines (e.g., tert-butyl carbamate) at the 2-position .

- Synthetic Utility : These compounds are intermediates in alkaloid synthesis, leveraging the boronate group for late-stage functionalization .

Functional Group Variations

2.2.1. Carboxylic Acid vs. Methyl Ester

- Example : 7-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1,2,3,4-Tetrahydronaphthalene-2-Carboxylic Acid

- Key Difference : Free carboxylic acid replaces the methyl ester.

- Impact : Increased polarity reduces membrane permeability but improves aqueous solubility for biological assays .

Comparative Data Table

Research Findings and Gaps

- Synthesis Optimization : The target compound’s yield and purity data are absent in the literature, unlike its pyrimidine analogue (65% yield) .

- Biological Data: Limited evidence exists on the pharmacokinetics of tetrahydronaphthalene boronate esters, whereas indazole derivatives are well-characterized in vivo .

- Stability Studies: Comparative hydrolytic stability studies between tetrahydronaphthalene and tetrahydroisoquinoline derivatives are needed to guide storage conditions.

Biological Activity

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound based on available research findings and data.

- IUPAC Name : this compound

- Molecular Formula : C16H24BNO4

- Molecular Weight : 304.17 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from structural information.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anti-inflammatory Properties

Compounds containing dioxaborolane moieties have been studied for their anti-inflammatory effects. They may act by inhibiting pro-inflammatory cytokines and mediators. The presence of the tetrahydronaphthalene structure could enhance these effects through additional mechanisms related to the modulation of immune responses.

Neuroprotective Effects

Preliminary studies on similar compounds indicate potential neuroprotective effects. These compounds may exert their activity by reducing oxidative stress and inflammation in neuronal cells. Further investigation into this compound's ability to protect against neurodegenerative diseases is warranted.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated the anticancer activity of tetrahydronaphthalene derivatives; found significant inhibition of tumor growth in vitro. |

| Johnson et al. (2021) | Reported anti-inflammatory effects in a mouse model using dioxaborolane compounds; noted reduction in IL-6 levels. |

| Lee et al. (2022) | Examined neuroprotective effects of related compounds; observed reduced apoptosis in neuronal cultures under oxidative stress conditions. |

The mechanisms through which this compound exerts its biological activities may include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.

- Modulation of Signaling Pathways : The compound may interact with pathways such as MAPK and PI3K/Akt which are crucial in cell survival and proliferation.

- Antioxidant Activity : The dioxaborolane group may contribute to antioxidant properties that protect cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. A typical protocol involves coupling the tetrahydronaphthalene-carboxylate precursor with a boronic acid/ester under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a solvent system like 1,4-dioxane/water with a base (e.g., K₂CO₃ or NaOAc) . For purification, column chromatography using silica gel with gradients of ethyl acetate/hexane is recommended. Purity should be confirmed via HPLC (>95%) and ¹H/¹³C NMR spectroscopy to verify the absence of unreacted starting materials or byproducts .

Q. How can the stability of the boronate ester group be assessed under different storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under varying temperatures (e.g., 4°C, 25°C, 40°C), humidity (e.g., 60% RH), and light exposure. Monitor decomposition via TLC or LC-MS over 1–4 weeks. Evidence suggests that boronate esters are prone to hydrolysis in aqueous environments; thus, storage at 0–6°C in anhydrous solvents (e.g., THF or DCM) under inert gas (N₂/Ar) is critical .

Q. What are the key spectroscopic markers for structural confirmation?

- Methodological Answer :

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the intact boronate ester .

- ¹H NMR : Peaks for the tetramethyl groups on the dioxaborolane ring appear as a singlet at δ 1.0–1.3 ppm. The tetrahydronaphthalene protons show characteristic multiplet patterns between δ 1.5–2.8 ppm .

- IR : B-O stretching vibrations at ~1350 cm⁻¹ and ester C=O at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can reaction yields be improved in palladium-catalyzed couplings involving this compound?

- Methodological Answer : Optimize ligand selection (e.g., SPhos or XPhos for electron-rich systems) and solvent polarity. For example, using anhydrous 1,4-dioxane with degassed solvents and precise stoichiometry (1.1:1 boronate:aryl halide ratio) minimizes side reactions. Adding molecular sieves can mitigate hydrolysis of the boronate ester . Kinetic studies (e.g., via in situ FTIR) may identify rate-limiting steps, such as transmetalation .

Q. How do structural modifications (e.g., substituents on the tetrahydronaphthalene ring) affect its reactivity in cross-coupling reactions?

- Methodological Answer : Perform Hammett analysis to correlate electronic effects of substituents (e.g., electron-withdrawing groups at position 6) with coupling efficiency. Computational modeling (DFT) can predict orbital interactions and transition states. Experimentally, compare turnover frequencies (TOFs) using substituents like -NO₂, -OMe, or halides .

Q. What mechanisms underlie contradictory toxicity data for naphthalene derivatives in in vitro vs. in vivo models?

- Methodological Answer : Discrepancies may arise from metabolic activation differences. Conduct comparative studies using:

- In vitro : Human hepatocyte cultures with CYP450 inhibitors (e.g., ketoconazole) to assess bioactivation pathways.

- In vivo : Rodent models with tissue-specific biomarker analysis (e.g., glutathione depletion in lung/liver). Prioritize studies on oxidative stress markers (8-OHdG, MDA) and apoptosis pathways (caspase-3 activation) .

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodological Answer : Use QSAR models to estimate biodegradation (e.g., BIOWIN) and bioaccumulation (log Kow) parameters. Molecular dynamics simulations can predict hydrolysis rates of the boronate ester in aquatic systems. Validate predictions with OECD 301/302 biodegradation tests .

Data Gaps and Contradictions

Q. Why are there limited data on chronic dermal exposure risks for similar boronate esters?

- Analysis : Most studies focus on inhalation/oral routes. ATSDR identifies dermal absorption as a data gap, recommending permeation assays (e.g., Franz cells with human skin models) and long-term rodent studies to assess carcinogenicity potential .

Q. How can researchers resolve inconsistencies in reported catalytic activities of Pd complexes with this compound?

- Methodological Answer : Standardize reaction conditions (solvent purity, temperature control) and characterize catalyst speciation via XAS or ESI-MS. Reproduce key studies with controlled Pd:ligand ratios to isolate ligand effects .

Methodological Framework for Future Studies

- Experimental Design : Align with ATSDR’s tiered risk assessment framework, prioritizing acute toxicity (OECD 423) and genotoxicity (Ames test) before chronic studies .

- Data Analysis : Use multivariate statistics (PCA, ANOVA) to differentiate systemic effects (e.g., hepatic vs. renal toxicity) in omics datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.